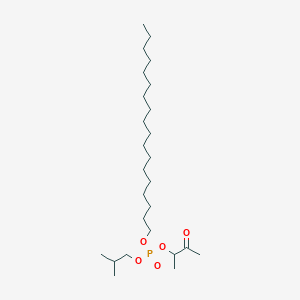
2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is also referred to as phosphoric acid, 1-methyl-2-oxopropyl 2-methylpropyl octadecyl ester . This compound is characterized by its complex molecular structure, which includes a phosphate group, a long alkyl chain, and a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions is crucial to ensure the quality and consistency of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the ketone functional group to an alcohol.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of phosphate esters .
Applications De Recherche Scientifique
2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of phosphate metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: The compound is utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are critical for regulating various biochemical pathways. Additionally, the long alkyl chain may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylpropyl octadecyl phosphate
- Octadecyl 3-oxobutan-2-yl phosphate
- 2-Methylpropyl 3-oxobutan-2-yl phosphate
Uniqueness
2-Methylpropyl octadecyl 3-oxobutan-2-yl phosphate is unique due to its combination of a long alkyl chain, a ketone functional group, and a phosphate ester. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
112472-17-0 |
|---|---|
Formule moléculaire |
C26H53O5P |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
2-methylpropyl octadecyl 3-oxobutan-2-yl phosphate |
InChI |
InChI=1S/C26H53O5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-32(28,30-23-24(2)3)31-26(5)25(4)27/h24,26H,6-23H2,1-5H3 |
Clé InChI |
ZLWKOMNUQQRGBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOP(=O)(OCC(C)C)OC(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
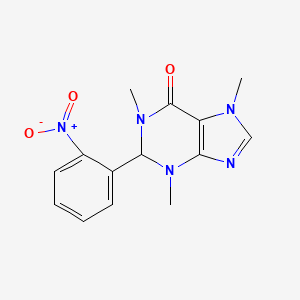
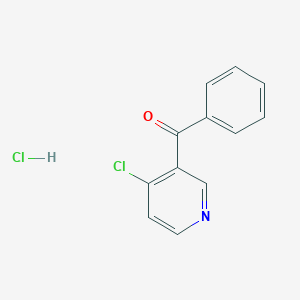
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)

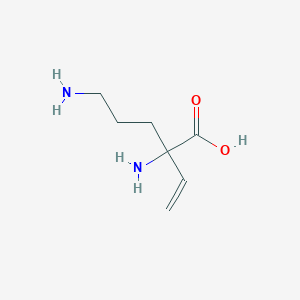
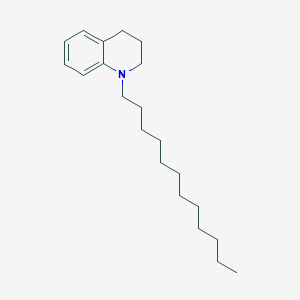

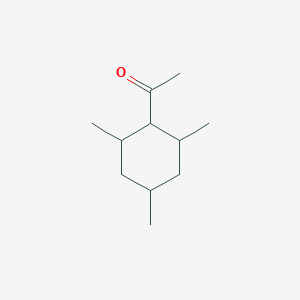
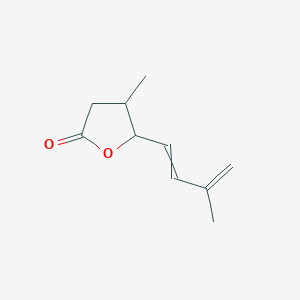
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
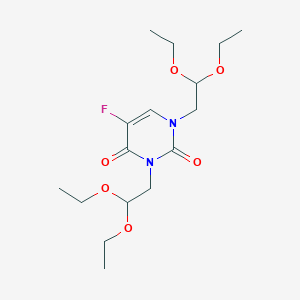

![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)
